molecular formula C15H20N2O4 B11837011 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate

Katalognummer: B11837011
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: USFPGABPLWBNGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. It is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate typically involves the reaction of benzylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-1,4-Diazepane: Similar structure but lacks the ester groups.

    1-Benzyl-5-Methyl-1,4-Diazepane: Similar structure with a methyl group at a different position.

    1-Benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate: Contains additional tert-butyl and methyl groups

Uniqueness: 1-Benzyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H20N2O4

Molekulargewicht

292.33 g/mol

IUPAC-Name

1-O-benzyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13-10-17(9-5-8-16-13)15(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3

InChI-Schlüssel

USFPGABPLWBNGV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CN(CCCN1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.